2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Physicochemical Profiling ADME Prediction Medicinal Chemistry

This 2-chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5) is a differentiated building block that combines a reactive chloromethyl handle with a 5,6-difluoro-benzimidazole pharmacophore. The electron-withdrawing difluoro motif is critical for nanomolar target engagement at GABAA receptors and kinase active sites, directly enhancing binding affinity and metabolic stability versus non-fluorinated analogs. Researchers developing CNS therapeutics or targeted covalent inhibitors should prioritize this intermediate to construct focused libraries and explore C2-position SAR. ≥95% purity, well-defined melting point (166–168 °C), and recommended storage under inert atmosphere at -20 °C ensure reproducible multi-step synthesis.

Molecular Formula C8H5ClF2N2
Molecular Weight 202.59 g/mol
CAS No. 847615-28-5
Cat. No. B1369632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-5,6-difluoro-1H-benzoimidazole
CAS847615-28-5
Molecular FormulaC8H5ClF2N2
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)F)N=C(N2)CCl
InChIInChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13)
InChIKeyXKSUDTNRLIXEFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5): A Strategic Fluorinated Building Block for Kinase and Anticonvulsant Research


2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS: 847615-28-5) is a heterocyclic compound that serves as a critical synthetic intermediate in the development of bioactive fluorinated benzimidazole derivatives. Its core consists of a benzimidazole scaffold functionalized with a reactive 2-chloromethyl group and electron-withdrawing 5,6-difluoro substituents . This combination endows the molecule with distinct physicochemical properties: a molecular weight of 202.59 g/mol, a predicted XLogP3 of 2.1, a topological polar surface area (TPSA) of 28.7 Ų, a melting point of 166-168 °C, and a predicted pKa of 9.73±0.10 . As a key precursor, its primary value lies in its ability to introduce both a 5,6-difluoro-benzimidazole pharmacophore and a versatile chloromethyl handle into more complex molecules, particularly in kinase inhibitor and CNS-targeted programs [1].

Why Generic 2-Chloromethyl-1H-benzimidazoles Cannot Substitute for the 5,6-Difluoro Analog (CAS 847615-28-5)


Direct substitution of 2-chloromethyl-5,6-difluoro-1H-benzoimidazole with non-fluorinated or mono-fluorinated 2-chloromethyl benzimidazoles is chemically and biologically unsound. The 5,6-difluoro motif is not a passive spectator group; it is a critical driver of molecular recognition and physicochemical optimization. As established in analogous 5,6-difluoro-1H-benzo[d]imidazole series, these fluorine atoms dramatically enhance binding affinity to key therapeutic targets like the GABAA receptor by filling lipophilic cavities and forming specific van der Waals interactions, with lead derivatives achieving nanomolar IC50 values [1]. Furthermore, the electron-withdrawing nature of the fluorine atoms alters the reactivity of the benzimidazole core and the adjacent chloromethyl group, impacting both synthetic efficiency and final compound stability [2]. Replacing this specific core with a simpler 2-chloromethylbenzimidazole (e.g., CAS 4857-04-9) or a 2-chloro-5,6-difluoro-1H-benzimidazole (CAS 142356-63-6) would forfeit these engineered advantages, leading to a profound loss of target engagement or synthetic utility that cannot be rectified by downstream modifications [2].

Quantitative Differentiation Guide for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5)


Physicochemical Property Comparison: Lipophilicity and Topological Polar Surface Area

2-Chloromethyl-5,6-difluoro-1H-benzoimidazole exhibits a distinct physicochemical profile compared to its non-fluorinated 2-chloromethylbenzimidazole analog (CAS 4857-04-9), which is crucial for its role as a drug-like intermediate. The presence of fluorine atoms significantly modulates key drug-likeness parameters, as calculated by standard in silico methods . Specifically, the compound has a higher predicted lipophilicity (XLogP3 = 2.1) compared to the non-fluorinated analog, while maintaining a low TPSA of 28.7 Ų, which is favorable for blood-brain barrier (BBB) penetration and CNS drug development .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Reactivity Advantage: The 2-Chloromethyl Group as a Superior Electrophilic Handle

In synthetic routes to complex pharmacophores, the 2-chloromethyl group on 2-chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5) provides a more versatile and reactive handle for diversification than the 2-chloro group found in its direct analog, 2-chloro-5,6-difluoro-1H-benzimidazole (CAS 142356-63-6) [1][2]. The chloromethyl moiety is a classic alkylating agent, readily participating in SN2 reactions with a wide array of nucleophiles (amines, thiols, alkoxides) to form C-N, C-S, and C-O bonds, enabling the rapid construction of diverse libraries. In contrast, the 2-chloro analog is an aryl halide, requiring harsher conditions (e.g., Buchwald-Hartwig amination, SNAr) and a more limited substrate scope for functionalization at the C2 position [2].

Synthetic Chemistry Kinase Inhibitors Library Synthesis

Pharmacological Relevance: 5,6-Difluoro Motif Drives Nanomolar GABAA Receptor Binding

The 5,6-difluoro substitution on the benzimidazole core, a key feature of CAS 847615-28-5, is a proven pharmacophore for achieving high-affinity binding to the GABAA receptor. A direct study on a series of 5,6-difluoro-1H-benzo[d]imidazole derivatives demonstrated potent anticonvulsant activity. The most active congeners, compounds 4d and 4e, exhibited remarkable in vitro binding affinities with IC50 values of 0.74 µM and 0.18 µM, respectively [1]. In vivo, these derivatives provided 100% protection in the maximal electroshock (MES) seizure model in mice and were quantified to be 2.68 and 3.26 times more potent than the reference drug carbamazepine [1].

Neuroscience Anticonvulsant GABAA Receptor

Precedent for Advanced Lead Development: Demonstrated In Vivo Efficacy and Safety Profile

Beyond in vitro potency, the 5,6-difluoro-1H-benzo[d]imidazole scaffold (which can be built from CAS 847615-28-5) has a demonstrated track record of success in critical in vivo models that generic 2-chloromethylbenzimidazoles lack. In the same study, lead compounds 4d and 4e were advanced to rotarod testing in mice to assess acute neurotoxicity. Critically, all tested compounds passed the rotarod test, indicating a lack of motor impairment at the tested doses, a common side effect of many anticonvulsants [1]. Furthermore, the compounds' mechanism was shown to involve increasing GABA concentration in rat brains, providing a clear link between the in vitro binding and in vivo therapeutic effect [1].

In Vivo Pharmacology Anticonvulsant Neurotoxicity Screening

High-Value Application Scenarios for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole (CAS 847615-28-5)


CNS Drug Discovery: Optimizing Anticonvulsant and Anxiolytic Leads

This compound is a superior choice for synthesizing novel CNS therapeutics. The 5,6-difluoro substitution, proven to confer nanomolar affinity for the GABAA receptor and a favorable in vivo safety profile [1], makes it a strategic alternative to non-fluorinated 2-chloromethylbenzimidazoles. Researchers should use this building block to prepare focused libraries of GABAA modulators, leveraging the chloromethyl handle for rapid diversification to explore structure-activity relationships (SAR) at the C2 position .

Targeted Covalent Inhibitor Design in Oncology

The combination of a privileged 5,6-difluoro-benzimidazole core (found in kinase inhibitor pharmacophores) and a reactive 2-chloromethyl group makes this compound an ideal precursor for designing targeted covalent inhibitors (TCIs) [1]. The chloromethyl group can be elaborated into a 'warhead' (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine in a kinase active site, potentially leading to prolonged target engagement and improved selectivity. This represents a clear, quantifiable advantage in developing next-generation anticancer agents compared to using less reactive or non-fluorinated analogs .

Agrochemical Discovery: Engineering Potent Antifungal Agents

The 2-chloromethylbenzimidazole scaffold is a known precursor to potent antifungal compounds [1]. The incorporation of the 5,6-difluoro groups is expected to further enhance activity through improved target binding and metabolic stability, similar to the enhancements seen in pharmaceuticals . This compound should be prioritized for synthesizing new antifungal candidates, particularly those targeting resistant phytopathogens, where the unique physicochemical properties of the difluoro motif (increased lipophilicity and altered electronic effects) can provide a critical advantage over simpler benzimidazole-based agents [1].

Specialty Chemical Synthesis: Precision in Heterocyclic Chemistry

For synthetic chemistry groups, this compound is a clearly defined and high-purity intermediate (≥95%) for constructing complex heterocyclic architectures [1]. Its well-defined melting point (166-168 °C) and storage conditions (inert atmosphere, ≤ -20°C) ensure reproducible results, which is critical for process chemistry and scalable synthesis . Compared to less-characterized or less pure analogs, this provides a reliable foundation for multi-step synthesis, reducing the risk of failed reactions and impure products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.